N-(3-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-(3-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is an organic compound that belongs to the class of pyrazole derivatives
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9(18)10-5-4-6-11(7-10)15-13(19)12-8-17(2)16-14(12)20-3/h4-8H,1-3H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUINZWLDVSBJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN(N=C2OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of 3-acetylphenylhydrazine with 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(3-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- N-(3-acetylphenyl)-4-methoxy-1-methyl-1H-pyrazole-5-carboxamide
- N-(3-acetylphenyl)-3-methoxy-1-ethyl-1H-pyrazole-4-carboxamide
Uniqueness
N-(3-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the acetyl and methoxy groups can also affect its solubility and interaction with molecular targets, making it distinct from other similar compounds .
Biological Activity
N-(3-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole class of derivatives. This compound has gained attention in various fields of scientific research due to its potential biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that includes:
- Acetylphenyl Group : Enhances lipophilicity and may influence biological interactions.
- Methoxy Group : Potentially increases solubility and alters pharmacokinetic properties.
- Pyrazole Ring : A core structure associated with various biological activities.
Structural Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Acetyl and methoxy substitutions on a pyrazole ring | Potential for anti-inflammatory and anticancer activities |
| N-(4-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | Acetyl group at a different position | May exhibit differing biological activities due to structural variations |
| N-(4-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | Ethoxy substitution instead of acetyl | Different pharmacological profiles based on substituent effects |
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activities. For example:
- In Vitro Studies : Compounds similar to this compound have shown antiproliferative effects against various cancer cell lines, including cervical (HeLa) and pancreatic (SUIT-2) cancers. The growth inhibition percentage (GI%) for related compounds ranged from 68% to 104% at concentrations of 100 µM .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Migration : Similar compounds have demonstrated the ability to inhibit the migration of cancer cells, thereby reducing metastasis.
- Targeting Specific Enzymes : The compound may inhibit key enzymes involved in cancer progression, such as EGFR tyrosine kinase, with IC50 values indicating potency comparable to established drugs like erlotinib .
Anti-inflammatory Activity
This compound is also being explored for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways by:
- Inhibiting COX Enzymes : Some studies have indicated that pyrazole compounds can act as selective inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .
Study 1: Antiproliferative Activity Assessment
A study assessed the antiproliferative activity of various pyrazole derivatives against multiple cancer cell lines. The findings indicated that compounds with similar structures to this compound exhibited significant cytotoxicity, particularly against HeLa and SUIT-2 cells, with IC50 values ranging from 5–29 µM for the most active derivatives .
Study 2: Structure–Activity Relationship (SAR)
Research on the SAR of pyrazoles highlighted that substituents on the phenyl ring significantly influence biological activity. For instance, electron-donating groups like methoxy were shown to enhance anticancer efficacy, while other modifications could either potentiate or diminish activity depending on their nature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
